REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH:9]=O)=[CH:7][CH:6]=[CH:5][N:4]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+]>>[NH2:17][CH2:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 days, at which point the MeOH
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The flask was then flushed with argon
|
Type
|
ADDITION
|
Details
|
50 mL of dry MeOH was added by syringe
|
Type
|
CUSTOM
|
Details
|
was evaporated off 25 mL of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
This was extracted twice with EtOAc
|
Type
|
CUSTOM
|
Details
|
to remove the alcohol side product
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl, and extracted twice with DCM and once with EtOAc
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=NC=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |